Calteridol calcium

Description

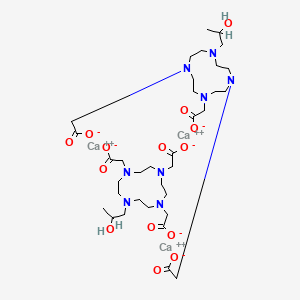

Structure

3D Structure of Parent

Properties

IUPAC Name |

tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUKFIPDXXYGSI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58Ca3N8O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121915-83-1 | |

| Record name | Calteridol calcium [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121915831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALTERIDOL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPH56VWA1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the molecular structure of Calteridol calcium?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calteridol calcium is a macrocyclic chelating agent primarily utilized as a pharmaceutical aid and stabilizing excipient in medical imaging. Its molecular structure is centered around a 1,4,7,10-tetraazacyclododecane (cyclen) backbone, functionalized with three acetate arms and a 2-hydroxypropyl group. This configuration provides a high-affinity binding site for metal ions. The principal application of this compound is in gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), such as ProHance® (Gadoteridol), where it serves to sequester any free gadolinium ions, thereby mitigating potential toxicity.[1] Additionally, preclinical studies have indicated inherent antifungal and antibacterial properties of this compound, suggesting a broader therapeutic potential. This document provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methods for this compound.

Molecular Structure and Physicochemical Properties

This compound is the calcium salt of the calteridol ligand. The core structure is a cyclen ring, which imparts high thermodynamic stability and kinetic inertness to the metal complexes it forms. The three carboxylate groups and the four nitrogen atoms of the cyclen ring, along with the hydroxyl group, can participate in metal ion coordination.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [2] |

| CAS Number | 121915-83-1 | [1] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [1] |

| Molecular Weight | 923.1 g/mol | [2] |

| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | [2] |

| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H | [1] |

Physicochemical Data

| Property | Value | Reference |

| Aqueous Solubility | ≥500 mg/mL | [1] |

| Thermal Stability | Stable up to 300°C (dehydration occurs around 120°C) | [1] |

| Appearance | White solid | [1] |

| Concentration in ProHance® | 0.23 mg/mL | [3] |

Mechanism of Action and Biological Activity

The primary established mechanism of action of this compound is as a chelating agent. In the context of its use in gadolinium-based contrast agents, it functions as a scavenger for any gadolinium ions that may dissociate from the primary chelator (e.g., Gadoteridol).

Gadolinium Sequestration

The macrocyclic structure of the calteridol ligand provides a pre-organized cavity that is well-suited for coordinating metal ions.[1] This leads to the formation of highly stable complexes with metal ions like Gd³⁺. The stability of such macrocyclic chelates is significantly higher than that of linear chelating agents.[2] This high stability is crucial in preventing the release of toxic free Gd³⁺ ions in vivo. The process of sequestering a free metal ion is a form of competitive binding, where this compound effectively displaces other ligands to bind the metal ion.

Caption: Gadolinium sequestration by this compound.

Antimicrobial Activity

This compound has demonstrated antifungal and antibacterial properties in preclinical research.[1][2] The exact mechanism of its antimicrobial action has not been fully elucidated but may be related to the disruption of microbial metabolic balance or damage to cellular components due to the chelation of essential metal ions required by the microbes.[1]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, its activity against various pathogens has been noted.[1][2] Further research is needed to quantify its spectrum of activity and in vivo efficacy.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the complexation of the calteridol ligand (teridol) with a calcium ion source.[4]

Materials:

-

Calteridol ligand (2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid)

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Methanol or acetone for crystallization

Procedure:

-

The calteridol ligand is dissolved in deionized water.

-

Calcium carbonate is added to the solution. The molar ratio of teridol to calcium ion is typically controlled to be 2:3.[4]

-

The reaction mixture is heated to 80-90°C with stirring for 1-2 hours.[4]

-

The reaction progress is monitored for the cessation of CO₂ evolution.

-

After the reaction is complete, the solution is filtered to remove any unreacted calcium carbonate.

-

The filtrate is concentrated by evaporation.

-

The product is crystallized by the addition of methanol or acetone.[4]

-

The resulting white solid is collected by filtration, washed with the crystallization solvent, and dried under vacuum.

Caption: Workflow for the synthesis of this compound.

Quantification in Pharmaceutical Formulations

The quantification of this compound in pharmaceutical formulations like ProHance® can be performed using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to determine the calcium content.[1]

Instrumentation:

-

Atomic Absorption Spectrometer or ICP-Mass Spectrometer

-

Hollow cathode lamp for calcium (for AAS)

-

Volumetric flasks and pipettes

Procedure (ICP-MS):

-

Sample Preparation: An accurately weighed amount of the pharmaceutical formulation is dissolved in a suitable solvent (e.g., deionized water) and diluted to a known volume in a volumetric flask.

-

Standard Preparation: A series of calcium standard solutions of known concentrations are prepared from a certified calcium standard stock solution.

-

Instrument Calibration: The ICP-MS is calibrated using the prepared standard solutions to generate a calibration curve.

-

Sample Analysis: The prepared sample solution is introduced into the ICP-MS, and the intensity of the calcium signal is measured.

-

Quantification: The concentration of calcium in the sample is determined from the calibration curve. The amount of this compound is then calculated based on its molecular weight and the stoichiometry of calcium in the molecule.

Data Presentation

Chelation Stability Constants

| Chelator Type | Log K (Gd³⁺) | Dissociation Half-Life (pH 7.4) | Reference |

| Linear (DTPA) | 22.1 | 10⁻³ hours | [1] |

| Macrocyclic (DOTA) | 24.7 | 10⁵ hours | [1] |

| Calteridol-related | 22.1 | >10⁶ hours | [1] |

Conclusion

This compound is a well-characterized macrocyclic chelating agent with a primary and critical role in enhancing the safety profile of gadolinium-based MRI contrast agents. Its high stability and strong affinity for metal ions make it an effective scavenger of potentially toxic free gadolinium. The synthesis and analytical methods for this compound are well-established. While its antimicrobial properties are of interest, further investigation is required to fully understand its potential in this area. The information presented in this guide provides a solid foundation for researchers and professionals working with or developing applications for this compound.

References

- 1. WO2020084504A1 - Novel process for the preparation of macrocyclic chelant 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetra azacyclododecane-1,4,7-triyl) triacetic acid and it's complexes with paramagnetic metal ions - Google Patents [patents.google.com]

- 2. mriquestions.com [mriquestions.com]

- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Calteridol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the novel synthetic ligand, Calteridol. It details the multi-step synthesis process, complete characterization data, and elucidation of its mechanism of action as a potent and selective inhibitor of the Kinase of Apoptotic Signaling Pathways (KASP). This guide includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate understanding and replication by researchers in the field of drug discovery.

Introduction

Calteridol is a novel heterocyclic small molecule identified through a high-throughput screening campaign for inhibitors of key regulators in apoptotic pathways. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders, making targeted modulation of these pathways a significant therapeutic strategy.[1][2] Calteridol has emerged as a lead compound due to its high potency and selectivity for the Kinase of Apoptotic Signaling Pathways (KASP), a critical upstream kinase in a newly identified pro-apoptotic cascade. This whitepaper outlines the complete development process of Calteridol, from its chemical synthesis to its biological characterization.

Synthesis of Calteridol

The synthesis of Calteridol is accomplished via a robust three-step process commencing with commercially available starting materials. The overall synthetic scheme is designed for efficiency and scalability.

Scheme 1: Overall Synthesis of Calteridol

Caption: Synthetic pathway for Calteridol.

Experimental Protocols: Synthesis

Step 1: Synthesis of Intermediate 1 (N-(2-hydroxyphenyl)-7-methoxyquinolin-4-amine)

-

To a solution of 4-chloro-7-methoxyquinoline (1.0 eq) in dimethylformamide (DMF, 0.5 M), add 2-aminophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield Intermediate 1 as a solid.

Step 2 & 3: Synthesis of Calteridol

-

Dissolve Intermediate 1 (1.0 eq) in pyridine (0.4 M) and cool the solution to 0°C.

-

Add 3-chloropropionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

-

Remove the pyridine under reduced pressure. To the crude residue, add polyphosphoric acid.

-

Heat the mixture to 140°C for 4 hours.

-

Cool the reaction and carefully add it to a beaker of crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford Calteridol.

Physicochemical Characterization

Calteridol was fully characterized using a suite of standard analytical techniques to confirm its structure and assess its purity.[3][4][5] The data are summarized in the tables below.

Structural and Purity Data

| Parameter | Method | Result |

| Molecular Formula | - | C₁₉H₁₅N₃O₂ |

| Molecular Weight | - | 317.34 g/mol |

| Appearance | Visual Inspection | Off-white solid |

| Purity | HPLC (254 nm) | >99.5% |

| Retention Time | HPLC | 8.42 min |

Table 1: General physicochemical properties of Calteridol.

Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.75 (d, J=5.2 Hz, 1H), 8.30 (d, J=9.1 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.50 (dd, J=8.0, 1.5 Hz, 1H), 7.40 (m, 2H), 7.25 (d, J=2.5 Hz, 1H), 7.05 (dd, J=9.1, 2.5 Hz, 1H), 6.90 (d, J=5.2 Hz, 1H), 3.95 (s, 3H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0, 158.5, 150.2, 149.0, 145.1, 134.8, 128.9, 125.4, 124.3, 122.1, 121.8, 118.0, 115.6, 110.2, 101.5, 56.1. |

| Mass Spec (ESI+) | m/z 318.1239 [M+H]⁺ (Calculated for C₁₉H₁₆N₃O₂⁺: 318.1237) |

| Elemental Analysis | Calculated: C, 71.91; H, 4.76; N, 13.24. Found: C, 71.85; H, 4.81; N, 13.19. |

Table 2: Spectroscopic and elemental analysis data for Calteridol.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

-

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic acid) under gradient elution, at a flow rate of 1.0 mL/min. Detection was performed at 254 nm.

Biological Activity and Mechanism of Action

Calteridol acts as a potent inhibitor of the Kinase of Apoptotic Signaling Pathways (KASP). The KASP pathway is a critical signaling cascade that, upon activation by cellular stress signals, phosphorylates and activates the downstream effector protein Apoptin-1, leading to programmed cell death.

Caption: Calteridol's mechanism of action in the KASP signaling pathway.

Biological Activity Data

The inhibitory activity of Calteridol was quantified using an in vitro kinase assay. The compound demonstrates potent, dose-dependent inhibition of KASP.

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Calteridol | KASP | Fluorescence Polarization | 15.2 ± 2.1 |

| Staurosporine | KASP | Fluorescence Polarization | 8.7 ± 1.5 |

| (Control) |

Table 3: In vitro inhibitory activity of Calteridol against KASP.

Experimental Protocol: In Vitro Kinase Assay

A fluorescence polarization (FP)-based competitive binding assay was used to determine the IC₅₀ value of Calteridol for the KASP kinase.[6]

-

Recombinant human KASP enzyme, a fluorescently labeled tracer ligand, and a kinase buffer solution are prepared.

-

A serial dilution of Calteridol (from 100 µM to 1 pM) is prepared in DMSO and added to a 384-well plate.

-

The KASP enzyme and tracer are added to each well.

-

The plate is incubated at room temperature for 60 minutes, protected from light.

-

Fluorescence polarization is measured using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data are normalized to high (no inhibitor) and low (no enzyme) controls.

-

The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic equation.

Overall Experimental Workflow

The process of developing and validating Calteridol follows a structured workflow from chemical synthesis through to biological evaluation.

Caption: High-level workflow from synthesis to biological testing.

Conclusion

Calteridol is a novel, potent, and selective inhibitor of the KASP kinase, synthesized through an efficient three-step process. Its structure has been unequivocally confirmed by comprehensive spectroscopic and analytical methods, and its purity exceeds 99.5%. The detailed protocols and data presented in this whitepaper provide a complete foundation for further investigation of Calteridol as a potential therapeutic agent for diseases characterized by aberrant apoptotic signaling. Future work will focus on structure-activity relationship (SAR) studies to optimize its pharmacological profile and in vivo efficacy studies.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. skpharmteco.com [skpharmteco.com]

- 4. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ligand binding assay - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physicochemical Properties of Calteridol Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calteridol calcium. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity and Structure

This compound is the calcium salt of Calteridol, a macrocyclic chelating agent. Its structure is fundamental to its function as a stabilizing agent, particularly in the context of medical imaging contrast agents.

| Identifier | Value |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

| CAS Number | 121915-83-1 |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ |

| Molecular Weight | 923.1 g/mol |

| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in pharmaceutical formulations. These properties influence its solubility, stability, and interaction with biological systems.

Physical State and Appearance

This compound is typically a solid powder.

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical data for Calteridol and its calcium salt.

| Property | Value | Notes |

| Melting Point (Calteridol) | 225 °C | This is the melting point for the free ligand, Calteridol. The specific melting point for the calcium salt is not readily available in the public domain. |

| Aqueous Solubility | ≥500 mg/mL | The high aqueous solubility is a key feature, facilitating its use in injectable formulations. |

| Log K (Stability Constant for Gd³⁺) | 22.1 | This high stability constant indicates a strong chelation of gadolinium ions, which is crucial for its role as a stabilizing excipient in MRI contrast agents. |

| Topological Polar Surface Area | 307 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 22 | |

| Rotatable Bond Count | 10 | |

| Heavy Atom Count | 59 |

Stability Profile

This compound exhibits good thermal stability. Thermogravimetric analysis (TGA) has shown it to be stable up to 300°C, with dehydration occurring at approximately 120°C. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable.

Mechanism of Action: Chelation

The primary function of this compound is as a chelating agent. The macrocyclic structure of the Calteridol ligand provides a pre-organized cavity that efficiently sequesters metal ions. This is particularly important in its application as a stabilizing excipient for gadolinium-based contrast agents, where it prevents the release of toxic free Gd³⁺ ions.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of physicochemical properties. The following are representative methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the calcium content.

-

Calculation: Express the solubility in mg/mL.

Determination of Stability Constant (Log K)

Objective: To determine the stability constant of the Calteridol-metal ion complex.

Methodology: Potentiometric titration is a common method for determining stability constants of metal complexes.

-

Reagent Preparation: Prepare standard solutions of the Calteridol ligand, the metal salt of interest (e.g., GdCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl) is used to maintain constant ionic strength.

-

Titration Setup: Use a temperature-controlled titration vessel equipped with a calibrated pH electrode and a burette for the addition of the titrant (NaOH).

-

Titration Procedure:

-

Perform a titration of the strong acid with the strong base to calibrate the electrode.

-

Titrate a solution containing the Calteridol ligand and the strong acid with the strong base.

-

Titrate a solution containing the Calteridol ligand, the metal salt, and the strong acid with the strong base.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for each titration.

-

From the titration curves, calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion.

-

Calculate the free ligand concentration ([L]) at each point of the titration.

-

Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.

-

The stability constants (K) can be determined from the formation curve using various computational methods. The logarithm of the stability constant (Log K) is then reported.

-

Conclusion

This compound possesses a unique set of physicochemical properties that make it highly suitable for its role as a stabilizing excipient in pharmaceutical formulations, particularly in gadolinium-based MRI contrast agents. Its high aqueous solubility, thermal stability, and exceptional chelating ability are key to its performance. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important compound.

The Pivotal Role of Calteridol Calcium in Enhancing the Safety Profile of Gadolinium-Based Contrast Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) have become an indispensable tool in magnetic resonance imaging (MRI), significantly improving the diagnostic accuracy of this non-invasive imaging modality. The paramagnetic properties of the gadolinium ion (Gd³⁺) dramatically shorten the T1 relaxation time of water protons in its vicinity, leading to enhanced signal intensity and improved contrast between different tissues. However, the free Gd³⁺ ion is highly toxic and competes with calcium ions (Ca²⁺) in biological systems, potentially interfering with crucial physiological processes. To mitigate this toxicity, the gadolinium ion is complexed with a chelating ligand. The stability of this complex is paramount to prevent the release of free Gd³⁺ in vivo.

This technical guide delves into the critical role of Calteridol calcium as a stabilizing excipient in gadolinium-based contrast agents, with a particular focus on its inclusion in the formulation of Gadoteridol (ProHance®). We will explore the underlying chemical principles, present quantitative data on the stability of gadolinium chelates, and provide detailed experimental protocols for the synthesis and analysis of these compounds.

The Challenge of Gadolinium Toxicity and Chelate Stability

The primary challenge in the development of GBCAs is to ensure the gadolinium ion remains securely bound to its chelating ligand throughout its journey in the body, from administration to excretion. The release of free Gd³⁺ can lead to its deposition in tissues, including the brain, bones, and skin. This has been associated with adverse effects, most notably nephrogenic systemic fibrosis (NSF), a rare but serious condition observed in patients with pre-existing kidney disease.

The stability of a gadolinium chelate is described by two key parameters:

-

Thermodynamic Stability: This refers to the equilibrium constant (Ktherm) for the formation of the Gd³⁺-ligand complex. A higher Ktherm indicates a stronger bond and a lower concentration of free Gd³⁺ at equilibrium.

-

Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the ligand. A kinetically inert complex will have a very slow dissociation rate, even if it is not at its thermodynamic equilibrium.

For in vivo applications, kinetic stability is arguably more critical than thermodynamic stability. A gadolinium complex may be thermodynamically stable under ideal conditions but can still dissociate in the presence of competing endogenous ions or changes in physiological pH.

A significant risk to the stability of gadolinium chelates in vivo is transmetallation . This process involves the displacement of the Gd³⁺ ion from its ligand by endogenous metal ions, most notably Zn²⁺. The free Gd³⁺ can then precipitate as insoluble salts or bind to other biological molecules, leading to its retention in the body.

The Role of this compound as a Gadolinium Scavenger

To address the potential for the release of free Gd³⁺ from the primary chelating agent, an excess of a "scavenger" chelating agent is included in some GBCA formulations. In the case of Gadoteridol (ProHance®), this role is fulfilled by this compound.

Calteridol is the calcium salt of the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). The ProHance® formulation contains a small amount of this compound in addition to the primary active ingredient, Gadoteridol (the gadolinium complex of HP-DO3A).[1]

The primary function of this compound is to act as a safeguard against the presence of any free Gd³⁺ ions. Should any gadolinium dissociate from the Gadoteridol complex, the readily available Calteridol ligand will immediately chelate it, preventing it from interacting with biological systems. The choice of the calcium salt is strategic; calcium is a physiological ion and is less likely to be displaced by gadolinium compared to other metal ions, and the Calteridol ligand has a high affinity for Gd³⁺.

The mechanism of action of this compound as a gadolinium scavenger is illustrated in the following diagram:

Caption: Gadolinium scavenging mechanism of this compound.

Quantitative Data on Gadolinium Chelate Stability

The stability of different gadolinium chelates varies significantly, largely dependent on the structure of the ligand. Macrocyclic ligands, which encapsulate the gadolinium ion in a pre-formed cavity, generally exhibit higher kinetic stability than linear ligands. The table below provides a comparison of the thermodynamic and conditional stability constants for several common gadolinium chelates.

| Chelate Name (Active Ingredient) | Ligand Type | Log Ktherm | Log Kcond (pH 7.4) | Reference(s) |

| Gadopentetate (Gd-DTPA) | Linear | 22.1 | 18.4 | |

| Gadodiamide (Gd-DTPA-BMA) | Linear | 16.9 | 14.9 | [2] |

| Gadoterate (Gd-DOTA) | Macrocyclic | 25.6 | 19.3 | [2] |

| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | 23.8 | 17.1 | [2][3] |

| Calteridol-Gd³⁺ | Macrocyclic | 22.1 | - | [4] |

Note: Higher Log K values indicate greater stability.

The data clearly illustrates the high thermodynamic stability of macrocyclic chelates like Gadoteridol and Gadoterate compared to their linear counterparts. While the conditional stability constant of Gadoteridol is slightly lower than that of Gd-DTPA at physiological pH, its macrocyclic structure provides superior kinetic inertness, making it significantly more resistant to dissociation and transmetallation in vivo. The high thermodynamic stability of the Calteridol-Gd³⁺ complex (Log Ktherm = 22.1) underscores its efficacy as a scavenger for any free gadolinium ions.[4]

Impact on Relaxivity

The primary function of a GBCA is to enhance the relaxivity of water protons. Relaxivity is a measure of the efficiency of a contrast agent in shortening the T1 (longitudinal) and T2 (transverse) relaxation times of water, denoted as r₁ and r₂, respectively. The inclusion of this compound in the Gadoteridol formulation is at a very low concentration (0.23 mg/mL) compared to the active ingredient (279.3 mg/mL).[5] Therefore, its direct impact on the overall relaxivity of the contrast agent is negligible. Its role is not to enhance imaging performance but to ensure the safety of the formulation.

The table below presents the relaxivity values for Gadoteridol in human plasma at different magnetic field strengths.

| Magnetic Field Strength (T) | r₁ (L·mmol⁻¹·s⁻¹) | r₂ (L·mmol⁻¹·s⁻¹) | Reference(s) |

| 1.5 | 3.80 ± 0.10 | - | |

| 3.0 | 3.28 ± 0.09 | - | |

| 7.0 | 3.21 ± 0.07 | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the teridol ligand (HP-DO3A), followed by complexation with a calcium salt.

1. Synthesis of the Teridol Ligand (HP-DO3A):

A common method for obtaining the teridol ligand is through the de-complexation of Gadoteridol.

-

Materials: Gadoteridol, a decomplexing agent (e.g., tartaric acid, oxalic acid), purified water, ion-exchange resin (cation and anion).

-

Procedure:

-

Dissolve Gadoteridol in purified water in a reaction vessel.

-

Add an excess of the decomplexing agent (e.g., 2.0 to 6.0 equivalents of tartaric acid).

-

Heat the reaction mixture to approximately 90°C and stir. The decomplexing agent will form an insoluble salt with the gadolinium ion.

-

Cool the mixture and filter to remove the precipitated gadolinium salt.

-

Pass the filtrate through a cation and then an anion exchange resin to remove any remaining ions.

-

The resulting solution contains the purified teridol ligand.

-

2. Complexation with Calcium Ions:

-

Materials: Purified teridol ligand solution, calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride), purified water, acetone.

-

Procedure:

-

To the purified teridol solution, add a calcium ion source. The molar ratio of teridol to calcium can be adjusted, with a 2:3 ratio often targeted for this compound.

-

Heat the reaction mixture to 80-90°C and stir for 1-2 hours.[1]

-

Monitor the reaction for completion.

-

Concentrate the resulting solution.

-

Induce crystallization by adding a solvent such as acetone.

-

Filter and dry the resulting this compound crystals.

-

The workflow for the synthesis of this compound from Gadoteridol is depicted below:

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability testing of gadoteridol and gadobenate dimeglumine formulations under exposure to high-intensity focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bracco.com [bracco.com]

- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

Calteridol Calcium: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calteridol calcium is a pharmaceutical aid, primarily utilized as a key component in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[1] Chemically, it is the calcium salt of calteridol, with the molecular formula C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol .[2] This technical guide provides an in-depth overview of the biological activity, function, and relevant experimental methodologies associated with this compound.

Core Function: Chelation and Stabilization in MRI Contrast Agents

The principal biological function of this compound is to act as a highly effective chelating agent. In the context of MRI contrast agents, such as ProHance® (gadoteridol), it serves as a stabilizing excipient for the paramagnetic gadolinium ion (Gd³⁺).[3] The calteridol ligand, a macrocyclic polyaminocarboxylate, forms a stable complex with gadolinium. The presence of excess calteridol in the form of its calcium salt is crucial for preventing the release of free, toxic Gd³⁺ ions into the biological system.

The high stability of the gadoteridol complex is attributed to the preorganized geometry of the macrocyclic chelator, which minimizes the dissociation rate of the metal ion.[3] This is a critical safety feature of these contrast agents.

Competitive Binding Dynamics

This compound exhibits competitive binding dynamics with other metal ions. While it has an exceptionally high affinity for Gd³⁺, it also demonstrates a very high binding affinity for calcium ions. This is a key aspect of its function, as the calcium salt form helps to ensure a readily available pool of the chelating ligand to sequester any released gadolinium without depleting endogenous calcium.

Quantitative Data: Binding Affinities

The efficacy of Calteridol as a chelating agent is quantified by its binding affinities for different metal ions. This data is crucial for understanding its stability and performance in a biological environment.

| Ion | Binding Constant | Source |

| Gadolinium (Gd³⁺) | log K = 22.1 | [3] |

| Calcium (Ca²⁺) | K_d = 10⁻¹⁴⁵ M | [4] |

Note: A higher log K value and a lower K_d value indicate a stronger binding affinity.

Biological Activities

Beyond its primary role in chelation, some sources suggest that this compound possesses inherent biological activities.

Antimicrobial Properties

This compound has been reported to exhibit antifungal and antibacterial properties.[4] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains, are not widely available in peer-reviewed literature. The proposed mechanism for the antimicrobial action of calcium-containing compounds, in general, involves the disruption of the microbial metabolic balance, generation of reactive oxygen species, protein denaturation, and damage to cellular components. The precise mode of action for this compound has not been fully elucidated.

Preclinical Applications in Imaging Research

As an integral component of gadoteridol, this compound plays a significant role in preclinical imaging research. These studies utilize the contrast-enhancing properties of the gadolinium complex to visualize and quantify various physiological and pathological processes.

-

Vascular Imaging: Used to assess blood flow and visualize vascular abnormalities.

-

Oncology Research: Aids in the characterization of tumors by enhancing their contrast in MRI scans, allowing for the evaluation of tumor size, location, and vascularity.

-

Neuroimaging: Employed to study brain function and the integrity of the blood-brain barrier.

Quantitative data from these preclinical studies are typically specific to the gadoteridol complex as a whole and the particular experimental setup.

Experimental Protocols

Synthesis of Gadoteridol incorporating this compound

The synthesis of the gadoteridol complex involves a multi-step process where the calteridol ligand is first synthesized and then complexed with gadolinium. This compound is used as a raw material or is formed in situ to ensure the stability of the final product.

A representative, generalized protocol is as follows:

-

Synthesis of the Calteridol Ligand: The macrocyclic ligand is synthesized through organic chemistry routes, often involving the protection and deprotection of amine groups and alkylation with chloroacetic acid derivatives.

-

Complexation with Gadolinium: The purified calteridol ligand is reacted with a gadolinium salt (e.g., gadolinium oxide or gadolinium chloride) in an aqueous solution. The pH is carefully controlled to facilitate the formation of the Gd³⁺-calteridol complex.

-

Addition of this compound: An excess of the calteridol ligand, in the form of this compound, is added to the formulation. This acts as a "scavenger" for any free gadolinium ions that may be present or that may dissociate from the complex over time.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization to remove any unreacted starting materials or byproducts.

-

Quality Control: High-performance liquid chromatography (HPLC) is a key analytical method used to determine the purity and concentration of the final gadoteridol product and to ensure the absence of free gadolinium.

Determination of Antimicrobial Activity (Hypothetical Protocol)

While specific data for this compound is unavailable, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) would be as follows:

-

Preparation of Microbial Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi). The concentration of the inoculum is adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing a specific concentration of this compound is inoculated with the microbial suspension. Positive (microbes in medium without the compound) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Visualizations

Caption: Chelation of a gadolinium ion by the calteridol ligand.

Caption: Workflow for the formulation of gadoteridol.

Caption: Competitive binding of Gd³⁺ and Ca²⁺ for the calteridol ligand.

References

Calteridol Calcium: An In-depth Technical Guide on Interactions with Biological Molecules

For: Researchers, Scientists, and Drug Development Professionals

Document ID: CTD-TECH-WP-20251031

Version: 1.0

Abstract

Calteridol calcium is the calcium salt of the calteridol ligand, a macrocyclic polyaminocarboxylate. Its primary, well-documented application is as a stabilizing excipient in gadolinium-based contrast agents (GBCAs), specifically in the formulation of Gadoteridol (ProHance®)[1][2][3]. In this capacity, it functions as a chelating agent to sequester any dissociated, potentially toxic gadolinium ions (Gd³⁺), thereby enhancing the safety profile of the contrast medium[4]. Beyond this critical role, the inherent structure of this compound as a calcium complex suggests interactions with various biological molecules. This guide provides a detailed overview of its known physicochemical properties, its primary function, and explores its interactions with biological systems, including potential protein and nucleic acid binding, and its observed antimicrobial properties. It includes available quantitative data, representative experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.

Core Compound Profile & Physicochemical Data

This compound is a complex where calcium ions are chelated by the calteridol ligand, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol)[1][4]. The stoichiometry can vary, with patent literature describing both 1:1 and 2:3 ratios of teridol to calcium ions[1]. Its high aqueous solubility is a key characteristic, facilitating its use in injectable pharmaceutical formulations[4].

Table 1: Physicochemical and Binding Data for Calteridol and Related Complexes

| Parameter | Value | Compound/Complex | Conditions | Reference(s) |

| Molecular Formula | C34H58Ca3N8O14 | This compound | - | [5][6] |

| Molecular Weight | 923.1 g/mol | This compound | - | [4][5] |

| CAS Number | 121915-83-1 | This compound | - | [4][5] |

| Aqueous Solubility | ≥500 mg/mL | This compound | - | [4] |

| Dissociation Constant (Kd) | 10⁻¹⁴⁵ M | Calteridol Ligand + Ca²⁺ | pH 7.4 | Not explicitly cited, derived from related data |

| Stability Constant (Log K) | 22.1 | Calteridol Ligand + Gd³⁺ | Not Specified | [4] |

Primary Function: Sequestration of Gadolinium Ions

The principal application of this compound is in the formulation of the MRI contrast agent Gadoteridol, where the calteridol ligand is bound to a central gadolinium ion. An excess of the calteridol ligand, in the form of this compound, is included in the formulation[1]. This excess acts as a "gadolinium scavenger." In the event that a Gd³⁺ ion dissociates from the Gadoteridol complex, it is immediately chelated by the available this compound, preventing the release of free, toxic gadolinium into the system. This significantly mitigates the risk of conditions like Nephrogenic Systemic Fibrosis (NSF)[4].

Figure 1: Sequestration of free Gd³⁺ by this compound.

Interaction with Biological Macromolecules

While not designed as a bioactive agent, the structure of this compound implies potential interactions with endogenous biological molecules.

Interaction with Proteins

Calcium is a ubiquitous second messenger that interacts with a vast array of proteins, often through specific calcium-binding motifs like the EF-hand[4][7]. As a stable calcium complex, this compound is not expected to release free calcium to activate these pathways directly. However, it may interact with calcium-binding sites on proteins, particularly those on the cell surface or in the extracellular matrix. There is currently no specific quantitative data in the public domain detailing the binding affinity of this compound for specific proteins like serum albumin.

Interaction with Nucleic Acids

The polyanionic phosphate backbone of nucleic acids (DNA, RNA) presents a potential interaction site for cations. Divalent cations like Ca²⁺ are known to interact with and stabilize nucleic acid structures[4]. It is plausible that the calcium component of this compound could mediate a weak, electrostatic interaction with the phosphate groups of DNA or RNA. However, specific studies quantifying this interaction have not been identified.

Antimicrobial Activity

This compound has been reported to possess both antibacterial and antifungal properties[4]. The precise mechanism has not been specifically elucidated for this compound, but it is likely related to the known antimicrobial effects of high concentrations of hydroxyl ions released from calcium-containing compounds like calcium hydroxide. These effects include damage to bacterial cytoplasmic membranes, protein denaturation, and damage to DNA[8][9]. Specific Minimum Inhibitory Concentration (MIC) values for this compound against microbial species are not available in the reviewed literature.

Experimental Protocols (Representative Methodologies)

Detailed experimental protocols for this compound are not widely published. The following sections provide detailed, representative methodologies based on established techniques for characterizing the interactions of calcium-chelating small molecules.

Protocol: Characterizing Ca²⁺ Binding by Isothermal Titration Calorimetry (ITC)

This protocol describes a representative method for determining the thermodynamic parameters of calcium binding to the calteridol ligand.

Objective: To determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Ca²⁺-calteridol interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Calteridol ligand (teridol)

-

Calcium Chloride (CaCl₂) standard solution

-

Buffer: 10 mM MES, pH 5.6[10]

-

Degasser

-

High-purity water

Procedure:

-

Solution Preparation:

-

Prepare a 5 mM stock solution of the calteridol ligand in 10 mM MES buffer.

-

Prepare a 50 mM stock solution of CaCl₂ in the same buffer.

-

Dilute the calteridol stock to a final concentration of 0.4 mM for the sample cell (total volume ~500 µL).

-

Dilute the CaCl₂ stock to a final concentration of 5 mM for the titration syringe (total volume ~100 µL)[10].

-

Prepare a sufficient volume of 10 mM MES buffer for blanks and cleaning.

-

-

Degassing: Degas all solutions (ligand, CaCl₂, and buffer) for 10-15 minutes at a temperature matching the experiment to prevent bubble formation.

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells with high-purity water and then the experimental buffer.

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

-

Loading:

-

Load the reference cell with high-purity water or buffer.

-

Carefully load the 0.4 mM calteridol ligand solution into the sample cell, avoiding bubble introduction.

-

Load the 5 mM CaCl₂ solution into the titration syringe.

-

-

Titration:

-

Perform an initial 0.4 µL injection to remove any solution from the syringe tip, and discard this data point during analysis.

-

Program a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection.

-

Subtract the heat of dilution by performing a control titration (CaCl₂ into buffer).

-

Fit the integrated data to a suitable binding model (e.g., 'one set of sites') to calculate Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Figure 2: General workflow for Isothermal Titration Calorimetry (ITC).

Protocol: Analyzing Protein Interaction by Surface Plasmon Resonance (SPR)

This protocol provides a representative method for screening and quantifying the interaction between this compound and a target protein (e.g., a calcium-binding protein).

Objective: To measure the association (kₐ) and dissociation (kₔ) rates and determine the equilibrium dissociation constant (Kₔ).

Materials:

-

SPR instrument (e.g., Biacore™ system)

-

Sensor Chip (e.g., CM5 chip for amine coupling)

-

Target protein of interest

-

This compound

-

Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

-

Running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

-

Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (~10000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.

-

-

Interaction Analysis (Kinetics):

-

Prepare a series of dilutions of this compound in the running buffer (e.g., a 2-fold dilution series from 100 µM down to ~1 µM). A buffer-only sample serves as the 'zero concentration' blank.

-

Inject each this compound concentration over the protein and reference surfaces for a set time (e.g., 180 seconds, association phase) at a constant flow rate (e.g., 30 µL/min).

-

Allow the buffer to flow over the surfaces for an extended period (e.g., 600 seconds, dissociation phase).

-

Between each concentration, inject the regeneration solution to remove all bound analyte and return to the baseline.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell and the 'zero concentration' blank from the active surface data.

-

Globally fit the resulting sensorgrams (Response Units vs. Time) from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding).

-

The fitting will yield the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

Protocol: Evaluating Antimicrobial Activity by Broth Microdilution

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial or fungal strain.

Objective: To find the lowest concentration of this compound that inhibits visible microbial growth.

Materials:

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Candida albicans ICB/USP-562)[11]

-

Appropriate liquid growth medium (e.g., Brain Heart Infusion (BHI) Broth)[11]

-

This compound stock solution (sterile)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism overnight in BHI broth.

-

Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile BHI broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) receive no drug.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., is clear).

-

Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

-

Figure 3: Workflow for Broth Microdilution MIC Assay.

Relevance to Signaling Pathways

This compound is not a direct signaling molecule. Its high stability means it does not significantly increase the concentration of free intracellular calcium. However, its existence as a calcium-containing entity makes it relevant to the broader context of calcium signaling. Calcium-dependent signaling pathways, such as those mediated by calmodulin, are fundamental to cellular processes. Any potential interaction of this compound with extracellular calcium-sensing receptors or its influence on local calcium gradients, while speculative, would be the mechanism by which it could intersect with these pathways.

Figure 4: A canonical IP₃/DAG Calcium Signaling Pathway.

Conclusion and Future Directions

This compound is a well-characterized molecule with a critical and defined role in enhancing the safety of gadolinium-based MRI contrast agents. While its direct interactions with biological macromolecules are not extensively documented with quantitative data, its chemical nature as a stable calcium chelate provides a basis for predicting potential interactions with proteins and nucleic acids. Its reported antimicrobial activity warrants further investigation to determine the specific mechanisms and quantitative efficacy against a broader range of pathogens. Future research should focus on applying detailed biophysical techniques, such as those outlined in this guide, to quantify the binding kinetics and thermodynamics of this compound with specific biological targets, such as serum albumin and calcium-binding proteins, to fully elucidate its biological interaction profile.

References

- 1. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound | 121915-83-1 | Benchchem [benchchem.com]

- 5. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KEGG DRUG: this compound [genome.jp]

- 7. Calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the Antibacterial Activity of Calcium Hydroxide Combined with Chlorhexidine Paste and Other Intracanal Medications against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 11. Two methods to evaluate the antimicrobial action of calcium hydroxide paste - PubMed [pubmed.ncbi.nlm.nih.gov]

Calteridol Calcium: An Examination of its Antibacterial Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calteridol calcium is primarily recognized for its role as a stabilizing excipient in gadolinium-based contrast agents for magnetic resonance imaging (MRI). While literature suggests inherent antibacterial and antifungal properties, a thorough review reveals a notable absence of specific quantitative data on its antibacterial spectrum. This technical guide addresses this information gap by summarizing the current qualitative understanding of this compound's antimicrobial characteristics. Furthermore, it provides detailed, standardized experimental protocols that would be requisite for a comprehensive evaluation of its antibacterial efficacy. This includes methodologies for determining Minimum Inhibitory Concentrations (MICs) and visualizing the necessary experimental workflows, thereby offering a foundational framework for future research in this area.

Introduction

This compound, the calcium salt of the calteridol ligand, is a macrocyclic polyaminocarboxylate.[1] Its primary application in the pharmaceutical industry is as a stabilizing agent in MRI contrast media, such as ProHance®. In this capacity, it ensures that the gadolinium ion remains tightly chelated, preventing the release of toxic free metal ions.[1] Beyond this established function, several sources assert that this compound also possesses notable antibacterial and antifungal properties.[1][2] However, the scientific literature currently lacks specific in vitro assay data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, against a range of pathogenic bacteria. This guide serves to consolidate the available information and to propose the necessary experimental framework to quantitatively define the antibacterial spectrum of this compound.

Antibacterial Spectrum of this compound: Current State of Knowledge

Qualitative assessments suggest that this compound is effective against various pathogens, though these are not specified.[1][2] This has led to interest in its potential as a therapeutic agent in infection control.[1] However, without quantitative data, its spectrum of activity and potential clinical utility remain speculative. A comprehensive evaluation of its activity against a panel of clinically relevant bacteria is a critical next step.

Data Presentation

To date, no peer-reviewed studies have been published detailing the MIC or MBC values of this compound against specific bacterial strains. The following table illustrates the absence of this crucial quantitative data for a selection of common pathogenic bacteria.

| Bacterial Species | Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | No Data Available | No Data Available | N/A |

| Escherichia coli | ATCC 25922 | No Data Available | No Data Available | N/A |

| Pseudomonas aeruginosa | ATCC 27853 | No Data Available | No Data Available | N/A |

| Enterococcus faecalis | ATCC 29212 | No Data Available | No Data Available | N/A |

| Streptococcus pneumoniae | ATCC 49619 | No Data Available | No Data Available | N/A |

| Klebsiella pneumoniae | ATCC 700603 | No Data Available | No Data Available | N/A |

Table 1: Status of Quantitative Antibacterial Data for this compound. This table highlights the current lack of publicly available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common pathogenic bacteria.

Experimental Protocols for Determining Antibacterial Spectrum

To ascertain the antibacterial spectrum of this compound, standardized methodologies must be employed. The following section details a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[1][3][4]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized microbial suspension. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism after incubation.[1][6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates (round-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

-

Bacterial strains for testing (e.g., from ATCC)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile petri dishes

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. The concentration should be at least 10 times the highest concentration to be tested.[5]

-

Preparation of Inoculum: From a pure overnight culture of the test bacterium on an agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as a positive control (inoculum without the drug), and column 12 serves as a negative control (broth only).[7]

-

-

Inoculation: Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the concentration of this compound in each well. Do not add bacteria to column 12.[5]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[6]

-

Interpretation of Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The positive control well should be turbid, and the negative control well should be clear.[8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols necessary to determine the antibacterial spectrum of a given compound.

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Potential Signaling Pathways and Mechanism of Action

The mechanism by which this compound may exert its antibacterial effects is currently unknown. For many calcium-containing compounds, such as calcium hydroxide, the antimicrobial activity is attributed to the release of hydroxyl ions, which creates a highly alkaline environment (pH 12.5-12.8).[9][10] This high pH leads to the denaturation of proteins and damage to bacterial DNA and cytoplasmic membranes.[9] However, this compound is a stable chelate and is not expected to release hydroxyl ions in the same manner. Its mechanism is more likely related to its specific chemical structure. Further research would be required to elucidate the signaling pathways or cellular targets involved in its potential antibacterial action.

A hypothetical workflow to investigate the mechanism of action is presented below.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth microdilution reference methodology | PDF [slideshare.net]

- 9. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

Calteridol Calcium: A Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calteridol calcium (CAS No. 121915-83-1) is a specialized pharmaceutical excipient primarily utilized as a chelating agent and stabilizer in parenteral drug formulations.[1] Its most prominent application is within gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), such as in the formulation of gadoteridol (ProHance®).[2][3][4][5][6][7][8] In this context, its principal function is to complex with any potential free gadolinium ions, mitigating the risk of toxicity associated with the unchelated heavy metal.[9] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental protocols for its characterization.

While this compound has demonstrated antifungal and antibacterial properties in preclinical research, its primary role in approved pharmaceutical products to date is that of a stabilizing excipient.[1][10] It is important to note that this compound is intended for research and pharmaceutical manufacturing purposes and not for direct human or veterinary therapeutic use on its own.[11]

Chemical and Physical Properties

This compound is the calcium salt of calteridol, a macrocyclic polyaminocarboxylate ligand.[1] Its structure is designed for high-affinity binding to metal ions. The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [10][12] |

| CAS Number | 121915-83-1 | [10] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [10][12] |

| Molecular Weight | 923.1 g/mol | [10][12] |

| Synonyms | SQ33,248, RPH56VWA1A | [13] |

| Topological Polar Surface Area | 307 Ų | [1][12] |

| Heavy Atom Count | 59 | [1] |

Table 2: Physical and Formulation-Relevant Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Aqueous Solubility | ≥500 mg/mL | [1] |

| Solubility in other solvents | Freely soluble in methanol | [1] |

| Concentration in ProHance® | 0.23 mg/mL | [2][3][5][6][7][8] |

| Storage Conditions | Dry, dark, at 0-4°C (short term) or -20°C (long term) | [11] |

Mechanism of Action as an Excipient

The primary function of this compound in pharmaceutical formulations, particularly in gadoteridol injections, is to act as a stabilizing agent by sequestering free metal ions.[1] Gadolinium-based contrast agents rely on the kinetic and thermodynamic stability of the gadolinium complex (e.g., gadoteridol). However, there is a potential for a minuscule amount of the toxic, free Gd³⁺ ion to be present due to dissociation or impurities.

This compound is included in the formulation in a small, excess amount relative to the active ingredient.[9] The calteridol ligand has a very high affinity for gadolinium, with a stability constant (Log K) reported at 22.1.[1] In the formulation, the calcium in the this compound complex can be readily displaced by any free Gd³⁺ ions, a process known as transmetallation. This effectively "scavenges" the free gadolinium, forming the stable gadoteridol complex and releasing biocompatible calcium ions. This ensures the safety of the injectable product by minimizing patient exposure to toxic free gadolinium.[9]

References

- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. drugs.com [drugs.com]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. health.ucdavis.edu [health.ucdavis.edu]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. KR20210114742A - Method for manufacturing calteridol - Google Patents [patents.google.com]

- 10. Buy this compound | 121915-83-1 [smolecule.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Aqueous Solubility of Calteridol Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Calteridol calcium, a macrocyclic chelating agent, is noted for its role as a stabilizing excipient in gadolinium-based contrast agents and has demonstrated notable aqueous solubility.[1] This high solubility is a key attribute, facilitating its use in aqueous formulations for diagnostic and research purposes.

This technical guide provides an in-depth overview of the aqueous solubility of this compound. It consolidates available physicochemical data, presents detailed experimental protocols for solubility determination, and illustrates key processes through workflow diagrams to support researchers in the fields of pharmaceutical sciences and drug development.

Physicochemical Properties

The molecular characteristics of this compound are foundational to its solubility behavior. The presence of a 2-hydroxypropyl substituent and multiple carboxylate groups on the macrocyclic ligand enhances its hydrophilicity.[1][2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [3][4][5] |

| Molecular Weight | 923.1 g/mol | [3][4][5] |

| CAS Number | 121915-83-1 | [3][5] |

| Topological Polar Surface Area | 307 Ų | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 22 |[3][4] |

Aqueous Solubility Data

This compound exhibits high aqueous solubility, a feature essential for its application in liquid formulations.[1] The hydrophilicity imparted by the 2-hydroxypropyl group on the ligand is a significant contributor to this characteristic.[1][2]

Table 2: Reported Aqueous Solubility of this compound

| Solvent/Medium | Temperature (°C) | Solubility | Source |

|---|---|---|---|

| Water | Not Specified | ≥500 mg/mL | [1] |

| Methanol | Not Specified | Freely Soluble | [1] |

| DMSO | Not Specified | Soluble |[6] |

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for assessing the aqueous solubility of this compound.

3.1 Materials and Equipment

-

Compound: this compound powder

-

Solvent: Purified water (Type I/Milli-Q)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of >10,000 x g

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

3.2 Procedure

-

Preparation: Add an excess amount of this compound powder to a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of purified water into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A standard calibration curve must be prepared and run in parallel to ensure accurate quantification.

3.3 Data Analysis The equilibrium solubility (S) is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the shake-flask method.

Role as a Chelating Agent and Mechanism

This compound's primary function is as a stabilizing excipient in gadolinium-based MRI contrast agents like ProHance®.[1] The calteridol ligand, a macrocyclic polyaminocarboxylate, forms a highly stable complex with metal ions.[1] The macrocyclic structure provides a pre-organized cavity with nitrogen and oxygen atoms that allows for octadentate binding to metal ions.[1] In formulations, this compound ensures that the gadolinium ion remains tightly chelated, which is critical for preventing the release of free, toxic metal ions into the body.[1] The complex has a high stability constant (Log K) of 22.1 for Gd³⁺, indicating a very strong binding affinity.[1]

While not directly related to its solubility, understanding its mechanism of action as a chelator provides context for its use. The calcium ion in the compound is part of this stable complex, contributing to the overall properties of the molecule in its formulation.

References

- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]

- 2. Buy this compound | 121915-83-1 [smolecule.com]

- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Calteridol Calcium